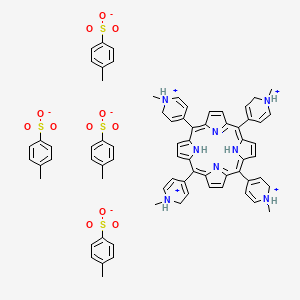

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

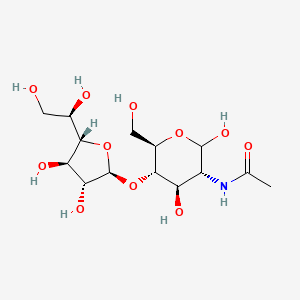

4,4’,4’‘,4’‘’-(Porfirina-5,10,15,20-tetrayl)tetrakis(1-metil-1,2-dihidropiridin-1-io) 4-metilbencenosulfonato: es un compuesto orgánico complejo que pertenece a la clase de las porfirinas. Las porfirinas son compuestos macrocíclicos que desempeñan un papel crucial en varios procesos biológicos, como el transporte de oxígeno y la fotosíntesis. Este compuesto en particular es conocido por su estructura y propiedades únicas, lo que lo hace valioso en la investigación científica y las aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4,4’,4’‘,4’‘’-(Porfirina-5,10,15,20-tetrayl)tetrakis(1-metil-1,2-dihidropiridin-1-io) 4-metilbencenosulfonato generalmente involucra los siguientes pasos:

Formación del Núcleo de Porfirina: El núcleo de porfirina se sintetiza a través de una reacción de condensación de pirrol y un aldehído, a menudo en condiciones ácidas. Este paso forma la estructura macrocíclica característica de las porfirinas.

Sustitución con Grupos 1-Metil-1,2-dihidropiridin-1-io: El núcleo de porfirina luego se funcionaliza con grupos 1-metil-1,2-dihidropiridin-1-io a través de una reacción de sustitución nucleofílica.

Adición de 4-Metilbencenosulfonato: Finalmente, el compuesto se trata con 4-metilbencenosulfonato para formar el producto deseado.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando procesos automatizados y medidas estrictas de control de calidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo facilitadas por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Varios nucleófilos o electrófilos, dependiendo de la sustitución deseada.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas deshidrogenadas.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como fotosensibilizador en terapia fotodinámica y como catalizador en diversas reacciones orgánicas.

Biología

En la investigación biológica, el compuesto se utiliza para estudiar los procesos e interacciones celulares. Su capacidad para unirse al ADN y las proteínas lo convierte en una herramienta útil para investigar mecanismos y vías moleculares.

Medicina

En medicina, el compuesto se explora por su potencial en terapia fotodinámica, un método de tratamiento que utiliza compuestos activados por la luz para atacar y destruir células cancerosas. Su capacidad para generar especies reactivas de oxígeno al activarse con la luz lo hace efectivo en esta aplicación.

Industria

En aplicaciones industriales, el compuesto se utiliza en el desarrollo de materiales avanzados y sensores. Sus propiedades ópticas y electrónicas únicas lo hacen adecuado para estos propósitos.

Mecanismo De Acción

El mecanismo de acción de 4,4’,4’‘,4’‘’-(Porfirina-5,10,15,20-tetrayl)tetrakis(1-metil-1,2-dihidropiridin-1-io) 4-metilbencenosulfonato implica su capacidad para absorber la luz y transferir energía. Al activarse con la luz, el compuesto genera especies reactivas de oxígeno, que pueden inducir la muerte celular o catalizar reacciones específicas. Los objetivos moleculares y las vías involucradas incluyen ADN, proteínas y varios componentes celulares.

Comparación Con Compuestos Similares

Compuestos Similares

5,10,15,20-Tetrakis(1-metil-4-piridinio)porfirina tetra(p-toluensulfonato): Este compuesto es similar en estructura y función, a menudo utilizado en aplicaciones similares.

4,4’,4’‘,4’‘’-(Porfina-5,10,15,20-tetrayl)tetrakis(ácido bencensulfónico): Otro compuesto relacionado con propiedades y usos similares.

Unicidad

Lo que diferencia a 4,4’,4’‘,4’‘’-(Porfirina-5,10,15,20-tetrayl)tetrakis(1-metil-1,2-dihidropiridin-1-io) 4-metilbencenosulfonato son sus grupos funcionales específicos y las propiedades únicas resultantes. Su capacidad para generar especies reactivas de oxígeno al activarse con la luz lo hace particularmente valioso en terapia fotodinámica y otras aplicaciones que requieren un control preciso de las reacciones químicas.

Propiedades

Fórmula molecular |

C72H74N8O12S4 |

|---|---|

Peso molecular |

1371.7 g/mol |

Nombre IUPAC |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methyl-1,2-dihydropyridin-1-ium-4-yl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10) |

Clave InChI |

REKONXVRGOWDHJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC[NH+](C=C7)C)C8=CC[NH+](C=C8)C)C=C4)C9=CC[NH+](C=C9)C)N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)

![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)

![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)